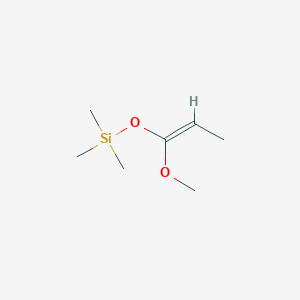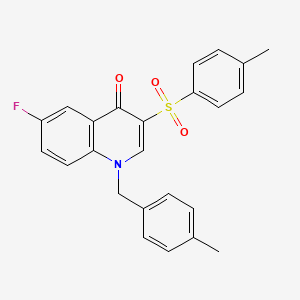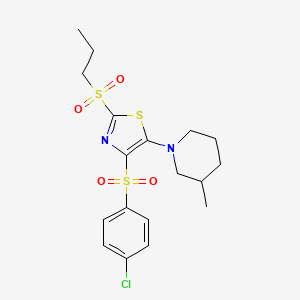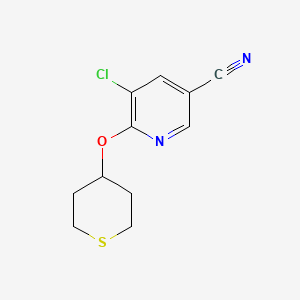
5-Chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile, also known as CP-868,596, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). The EGFR is a transmembrane receptor tyrosine kinase that plays a key role in the regulation of cell growth, proliferation, and survival. The overexpression of EGFR has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Scientific Research Applications
Synthesis and Molecular Structure Analysis Research on pyridine derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile reveals the importance of these compounds in synthesizing novel molecules with potential chemical and pharmaceutical applications. The detailed structural analysis through X-ray diffraction and spectroscopic methods highlights the compounds' molecular intricacies and their interactions, paving the way for the development of novel materials and drugs (Tranfić et al., 2011).
Heterocyclic Chemistry and Drug Design The synthesis of heterocyclic compounds, such as thieno[2,3-b]pyridine derivatives, underscores the utility of pyridine derivatives in creating complex molecular architectures. These compounds find relevance in drug design and development, showcasing the versatility of pyridine derivatives in contributing to medicinal chemistry (Bondarenko et al., 2016).
Optical and Electronic Applications Studies on the optical and electronic properties of pyridine derivatives indicate their potential in developing materials for electronic devices. The characterization of these materials' optical functions and diode characteristics opens up avenues for using pyridine derivatives in semiconductors, sensors, and other electronic applications (Zedan et al., 2020).
Material Science and Engineering The exploration of pyridine derivatives in material science, particularly in corrosion inhibition, highlights their significance beyond the pharmaceutical domain. The synthesis of pyrazolopyridine derivatives and their application as corrosion inhibitors for metals demonstrate the compound's utility in protecting industrial materials, thus contributing to the longevity and durability of metal structures (Dandia et al., 2013).
properties
IUPAC Name |
5-chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-10-5-8(6-13)7-14-11(10)15-9-1-3-16-4-2-9/h5,7,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEOYGGTYWAAIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=C(C=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

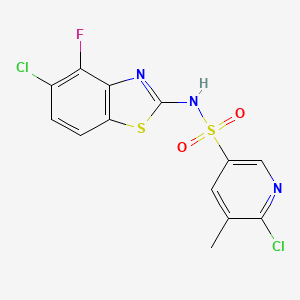
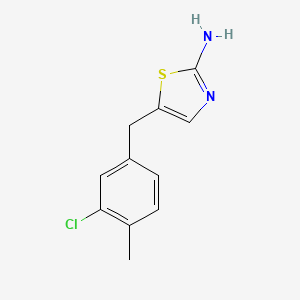
![N-[(4-methoxythian-4-yl)methyl]pent-4-enamide](/img/structure/B2776833.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2776834.png)
![Methyl 2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate](/img/structure/B2776836.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate](/img/structure/B2776837.png)
![2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B2776839.png)
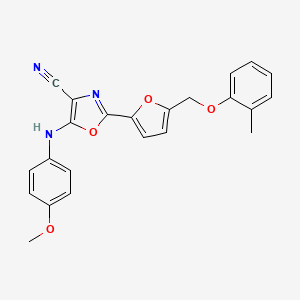
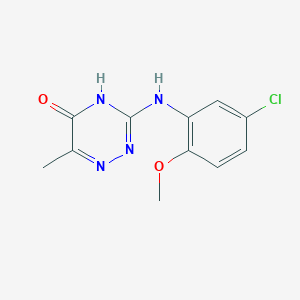
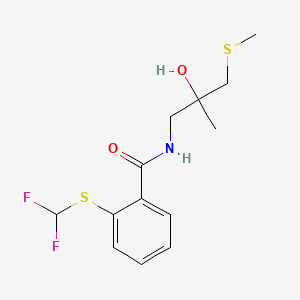
![Ethyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776848.png)
